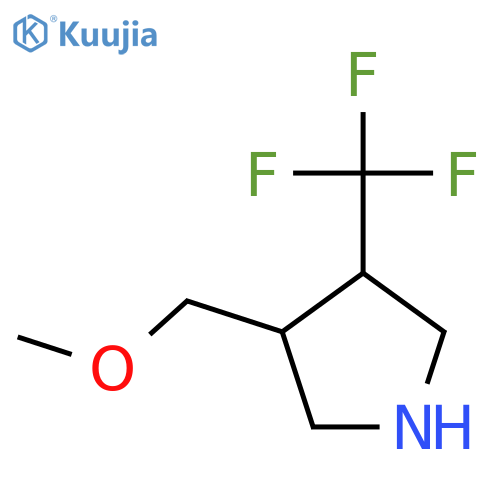Cas no 2091563-28-7 (3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine)

2091563-28-7 structure
商品名:3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine
3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine 化学的及び物理的性質
名前と識別子
-
- 3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine
- AKOS026710877
- F1907-6508
- 2091563-28-7
- Pyrrolidine, 3-(methoxymethyl)-4-(trifluoromethyl)-
- 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine
-
- インチ: 1S/C7H12F3NO/c1-12-4-5-2-11-3-6(5)7(8,9)10/h5-6,11H,2-4H2,1H3
- InChIKey: QYDRPMJSGCHIIA-UHFFFAOYSA-N
- ほほえんだ: FC(C1CNCC1COC)(F)F
計算された属性
- せいみつぶんしりょう: 183.08709849g/mol
- どういたいしつりょう: 183.08709849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 148
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 21.3Ų
じっけんとくせい
- 密度みつど: 1.132±0.06 g/cm3(Predicted)
- ふってん: 152.1±35.0 °C(Predicted)
- 酸性度係数(pKa): 8.78±0.10(Predicted)
3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1907-6508-0.25g |
3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine |
2091563-28-7 | 95%+ | 0.25g |
$396.0 | 2023-09-07 | |
| Life Chemicals | F1907-6508-1g |
3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine |
2091563-28-7 | 95%+ | 1g |
$439.0 | 2023-09-07 | |
| TRC | M219921-500mg |
3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine |
2091563-28-7 | 500mg |
$ 410.00 | 2022-06-02 | ||
| Life Chemicals | F1907-6508-10g |
3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine |
2091563-28-7 | 95%+ | 10g |
$1844.0 | 2023-09-07 | |
| TRC | M219921-1g |
3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine |
2091563-28-7 | 1g |
$ 635.00 | 2022-06-02 | ||
| Life Chemicals | F1907-6508-2.5g |
3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine |
2091563-28-7 | 95%+ | 2.5g |
$878.0 | 2023-09-07 | |
| Life Chemicals | F1907-6508-5g |
3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine |
2091563-28-7 | 95%+ | 5g |
$1317.0 | 2023-09-07 | |
| Life Chemicals | F1907-6508-0.5g |
3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine |
2091563-28-7 | 95%+ | 0.5g |
$417.0 | 2023-09-07 | |
| TRC | M219921-100mg |
3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine |
2091563-28-7 | 100mg |
$ 115.00 | 2022-06-02 |
3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine 関連文献
-
1. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
5. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
2091563-28-7 (3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine) 関連製品
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
